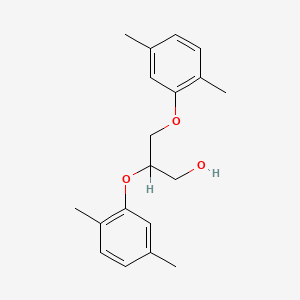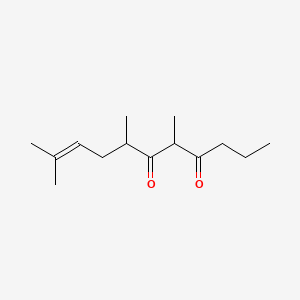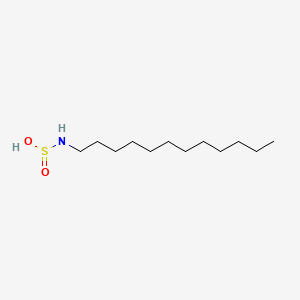![molecular formula C14H13BrN2O3 B12651838 2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide CAS No. 7496-75-5](/img/structure/B12651838.png)
2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 405321 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in inhibiting specific biological pathways, making it a valuable tool in research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 405321 typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the Core Structure: This involves the construction of the core molecular framework through a series of organic reactions such as cyclization or condensation.
Functional Group Modifications: Introduction of specific functional groups to the core structure to enhance its biological activity. This may involve reactions like halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain NSC 405321 in its pure form.
Industrial Production Methods
In an industrial setting, the production of NSC 405321 would be scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Batch or Continuous Flow Reactors: Depending on the reaction kinetics, either batch reactors or continuous flow reactors are used to maximize efficiency.
Catalysts and Reagents: Specific catalysts and reagents are employed to drive the reactions to completion under controlled conditions.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
NSC 405321 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 405321 can participate in substitution reactions where one functional group is replaced by another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
NSC 405321 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis to study reaction mechanisms and develop new compounds.
Biology: Employed in cell biology to investigate cellular pathways and mechanisms, particularly those involving protein synthesis and degradation.
Medicine: Explored for its potential therapeutic effects, especially in cancer research where it may inhibit specific enzymes or pathways involved in tumor growth.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of NSC 405321 involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes or proteins, thereby affecting various cellular pathways. For example, it may bind to the active site of an enzyme, preventing its normal function and leading to downstream effects on cellular processes.
類似化合物との比較
Similar Compounds
NSC 706744: Another compound with similar inhibitory effects on cellular pathways.
NSC 725776 (Indimitecan): Known for its role in inhibiting topoisomerase I, similar to NSC 405321.
NSC 724998 (Indotecan): Also targets topoisomerase I and has been studied for its anticancer properties.
Uniqueness
NSC 405321 is unique in its specific molecular structure and the particular pathways it targets. While similar compounds may share some mechanisms of action, NSC 405321’s distinct chemical properties and interactions make it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
7496-75-5 |
|---|---|
分子式 |
C14H13BrN2O3 |
分子量 |
337.17 g/mol |
IUPAC名 |
2-(2-methylpyridin-1-ium-1-yl)-1-(2-nitrophenyl)ethanone;bromide |
InChI |
InChI=1S/C14H13N2O3.BrH/c1-11-6-4-5-9-15(11)10-14(17)12-7-2-3-8-13(12)16(18)19;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChIキー |
PSOOMMLDQPLKMU-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=CC=[N+]1CC(=O)C2=CC=CC=C2[N+](=O)[O-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


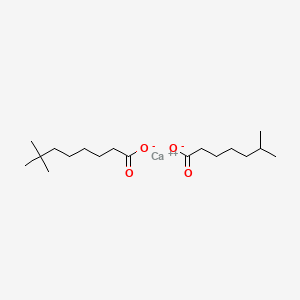
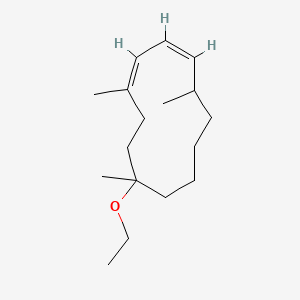
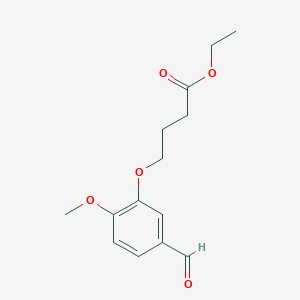
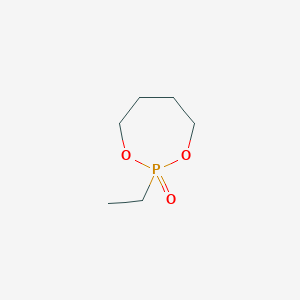


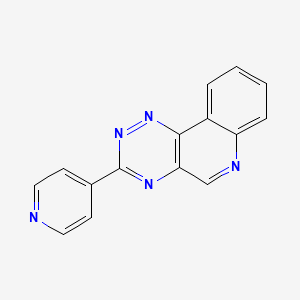
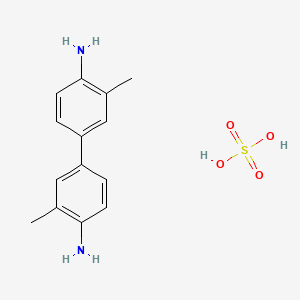
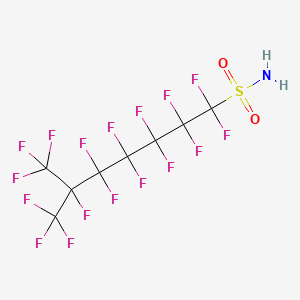
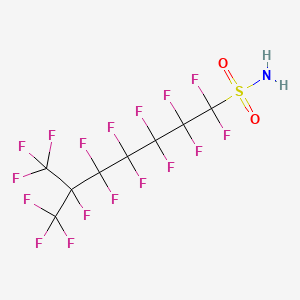
![15H-cyclopenta[a]phenanthrene](/img/structure/B12651818.png)
